molecular formula C8H11NO3 B12386314 Pyridoxine-d3

Pyridoxine-d3

Cat. No.: B12386314
M. Wt: 172.20 g/mol
InChI Key: LXNHXLLTXMVWPM-FIBGUPNXSA-N
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Description

Pyridoxine-d3, also known as deuterated pyridoxine, is a stable isotope-labeled form of pyridoxine, which is a form of vitamin B6. This compound is characterized by the replacement of hydrogen atoms with deuterium, a heavier isotope of hydrogen. Pyridoxine is essential for various biological functions, including amino acid metabolism, neurotransmitter synthesis, and hemoglobin production .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyridoxine-d3 involves the deuteration of pyridoxine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction is typically carried out under mild conditions to ensure selective deuteration at specific positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and isotopic purity. The final product is purified using chromatographic techniques to remove any impurities and ensure the desired isotopic composition .

Chemical Reactions Analysis

Types of Reactions: Pyridoxine-d3 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Pyridoxine-d3 exerts its effects through its conversion to pyridoxal 5’-phosphate, the active coenzyme form of vitamin B6. This coenzyme is involved in numerous enzymatic reactions, including:

    Amino Acid Metabolism: Acts as a coenzyme for transaminases and decarboxylases, facilitating the synthesis and degradation of amino acids.

    Neurotransmitter Synthesis: Involved in the synthesis of neurotransmitters such as serotonin, dopamine, and gamma-aminobutyric acid (GABA).

    Hemoglobin Production: Plays a role in the synthesis of heme, a component of hemoglobin.

Properties

Molecular Formula

C8H11NO3

Molecular Weight

172.20 g/mol

IUPAC Name

4,5-bis(hydroxymethyl)-2-(trideuteriomethyl)pyridin-3-ol

InChI

InChI=1S/C8H11NO3/c1-5-8(12)7(4-11)6(3-10)2-9-5/h2,10-12H,3-4H2,1H3/i1D3

InChI Key

LXNHXLLTXMVWPM-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C1=NC=C(C(=C1O)CO)CO

Canonical SMILES

CC1=NC=C(C(=C1O)CO)CO

Origin of Product

United States

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